molecular formula C9H5BrClN B577739 1-Bromo-5-chloroisoquinoline CAS No. 1207448-41-6

1-Bromo-5-chloroisoquinoline

Cat. No.: B577739
CAS No.: 1207448-41-6
M. Wt: 242.5
InChI Key: OEWLUXJBVGFCGR-UHFFFAOYSA-N
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Description

1-Bromo-5-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloroisoquinoline can be synthesized through several methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with isoquinoline, bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the isoquinoline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Strong electrophiles like sulfuric acid or nitric acid under controlled conditions.

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted isoquinoline derivatives, while condensation reactions can produce imines or enamines.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloroisoquinoline involves its interaction with molecular targets and pathways. The specific details of its mechanism are still under investigation, but it is believed to exert its effects through:

    Interaction with Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

    Binding to Receptors: It may bind to certain receptors, modulating their activity and influencing cellular responses.

    Pathway Modulation: The compound could affect various signaling pathways, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

1-Bromo-5-chloroisoquinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWLUXJBVGFCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856622
Record name 1-Bromo-5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207448-41-6
Record name 1-Bromo-5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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